3-Ethoxycarbonyl-4'-iodobenzophenone

Description

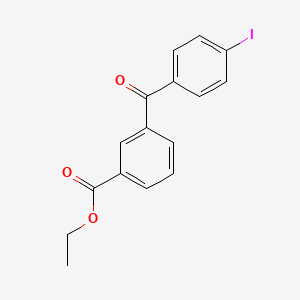

3-Ethoxycarbonyl-4'-iodobenzophenone (CAS: Not explicitly provided; molecular formula: C₁₆H₁₃IO₃) is a benzophenone derivative featuring an ethoxycarbonyl group at the 3-position and an iodine atom at the 4'-position of the aromatic rings. According to CymitQuimica, it has been discontinued commercially, suggesting challenges in synthesis, stability, or demand .

Properties

IUPAC Name |

ethyl 3-(4-iodobenzoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13IO3/c1-2-20-16(19)13-5-3-4-12(10-13)15(18)11-6-8-14(17)9-7-11/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQGUWISMOPWHSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641532 | |

| Record name | Ethyl 3-(4-iodobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-47-2 | |

| Record name | Ethyl 3-(4-iodobenzoyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(4-iodobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxycarbonyl-4’-iodobenzophenone typically involves the reaction of 4-iodobenzoyl chloride with ethyl 3-hydroxybenzoate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for 3-Ethoxycarbonyl-4’-iodobenzophenone are not widely documented, the compound can be synthesized on a larger scale using similar reaction conditions as those used in laboratory synthesis. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxycarbonyl-4’-iodobenzophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base such as potassium carbonate, and a boronic acid or ester as the coupling partner.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the 3-Ethoxycarbonyl-4’-iodobenzophenone with another aromatic ring.

Scientific Research Applications

3-Ethoxycarbonyl-4’-iodobenzophenone has diverse applications in scientific research, including:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Pharmaceutical Development: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Material Science: It is used in the development of new materials with specific properties, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 3-Ethoxycarbonyl-4’-iodobenzophenone is primarily based on its ability to undergo substitution and coupling reactions. The iodine atom in the compound is a good leaving group, which facilitates nucleophilic substitution reactions. In coupling reactions, the compound acts as an electrophile, allowing the formation of new carbon-carbon bonds through the action of a palladium catalyst .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Derivatives

Key analogs include positional isomers (e.g., 4-Ethoxycarbonyl-4'-iodobenzophenone) and functional group variants (e.g., 2-Acetoxy-4'-iodobenzophenone). Their structural differences influence reactivity, stability, and applications.

Table 1: Comparative Structural and Physicochemical Properties

*Calculated based on molecular formula.

Commercial and Research Status

- Both 3- and 4-ethoxycarbonyl-4'-iodobenzophenone are discontinued, hinting at synthesis or stability issues .

- 2-Acetoxy-4'-iodobenzophenone remains available for industrial research, though its applications are unspecified .

Biological Activity

3-Ethoxycarbonyl-4'-iodobenzophenone (CAS No. 890098-43-8) is a synthetic organic compound belonging to the benzophenone family, characterized by the presence of an ethoxycarbonyl group and an iodine atom. This compound has garnered attention in various fields, particularly in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H13IO3. The structure features a benzophenone core with an ethoxycarbonyl group at the 3-position and an iodine atom at the 4'-position. This unique arrangement contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C16H13IO3 |

| Molecular Weight | 364.18 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The presence of the iodine atom enhances its electrophilic nature, facilitating nucleophilic attacks by biological molecules.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby modulating metabolic pathways.

- Receptor Modulation : It can act as an antagonist or agonist at certain receptor sites, influencing cellular responses.

Antimicrobial Activity

Research indicates that derivatives of benzophenones exhibit antimicrobial properties. Preliminary studies on related compounds suggest that this compound may possess similar activities against a range of bacterial and fungal strains.

Anticancer Properties

Several studies have highlighted the potential anticancer effects of benzophenone derivatives. For instance, compounds with structural similarities have demonstrated cytotoxic activity against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various benzophenone derivatives on human cancer cell lines. The findings indicated that compounds with halogen substitutions exhibited enhanced activity compared to their non-halogenated counterparts. Although specific data for this compound is limited, its structural features suggest potential efficacy in cancer therapy.

Table: Cytotoxicity Data of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Benzophenone Derivative A | HeLa | 15.2 |

| Benzophenone Derivative B | MCF-7 | 12.5 |

| This compound | TBD | TBD |

Anti-inflammatory Effects

Benzophenones have been investigated for their anti-inflammatory properties. The modulation of inflammatory pathways through inhibition of specific receptors or enzymes may be applicable for treating conditions such as arthritis or other inflammatory diseases.

Potential Drug Development

Given its promising biological activities, this compound could serve as a lead compound in drug development. Its derivatives may be synthesized to enhance efficacy and reduce toxicity while maintaining desirable pharmacokinetic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.